molecular formula C9H9ClO B8770904 6-chloro-2,3-dihydro-1H-inden-4-ol

6-chloro-2,3-dihydro-1H-inden-4-ol

Cat. No.: B8770904
M. Wt: 168.62 g/mol
InChI Key: HUUZPBJPEGIVFG-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydro-1H-inden-4-ol is a chloro-substituted dihydroindenol derivative. The compound features a hydroxyl group at position 4 and a chlorine substituent at position 6 on the indene scaffold. Such substitutions are critical for modulating biological activity, solubility, and reactivity .

Properties

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

6-chloro-2,3-dihydro-1H-inden-4-ol

InChI

InChI=1S/C9H9ClO/c10-7-4-6-2-1-3-8(6)9(11)5-7/h4-5,11H,1-3H2

InChI Key

HUUZPBJPEGIVFG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=CC(=C2)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers and Halogen Variants

7-Chloro-2,3-dihydro-1H-inden-4-ol (Chlorindanol)
  • Structure : Chlorine at position 7, hydroxyl at position 4.
  • Applications : Used as a spermicidal agent in combination therapies (e.g., Lanesta®) .
  • Key Difference : The position of the chlorine substituent (7 vs. 6) may alter steric interactions and binding affinity in biological systems.
6-Bromo-2,3-dihydro-1H-inden-1-ol
  • Structure : Bromine at position 6, hydroxyl at position 1.
  • Properties : Bromine’s larger atomic radius compared to chlorine increases molecular weight (MW: 213.08) and may enhance lipophilicity. This compound is structurally similar but differs in halogen type and hydroxyl position .
5-Chloro-2,3-dihydro-1H-inden-1-one
  • Structure : Chlorine at position 5, ketone at position 1.
  • Synthesis : Intermediate in indoxacarb production. The ketone group enhances reactivity in Friedel-Crafts acylation, unlike the hydroxyl group in the target compound .
4-Chloro-2-methyl-2,3-dihydroinden-1-one
  • Structure : Chlorine at position 4, methyl group at position 2, ketone at position 1.
  • Safety : Classified under GHS with specific handling requirements for inhalation and dermal exposure .

Table 1: Comparison of Positional Isomers and Halogen Variants

Compound Name Substituents Functional Group Molecular Weight Key Properties/Applications
6-Chloro-2,3-dihydro-1H-inden-4-ol Cl (C6), OH (C4) Alcohol 168.6 (calc) Potential pharmaceutical intermediate
7-Chloro-2,3-dihydro-1H-inden-4-ol Cl (C7), OH (C4) Alcohol 168.6 (calc) Spermicidal agent
6-Bromo-2,3-dihydro-1H-inden-1-ol Br (C6), OH (C1) Alcohol 213.08 Increased lipophilicity
5-Chloro-2,3-dihydro-1H-inden-1-one Cl (C5), C=O (C1) Ketone 166.6 Intermediate in insecticide synthesis

Functional Group Analogs

1-Amino-2,3-dihydro-1H-inden-4-ol
  • Structure: Amino group replaces hydroxyl at position 1, hydroxyl at position 4.
(6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic Acid Derivatives
  • Structure : Acetic acid group at position 1, chlorine at position 6.
  • Biological Activity : Amide derivatives exhibit anti-inflammatory activity (e.g., compound 6y, ED₃₀: 6.45 mg/kg) but show toxicity at higher doses (100 mg/kg) .
6-Chloro-2,3-dihydro-1H-inden-1-one
  • Structure : Ketone at position 1, chlorine at position 6.
  • Physical Properties : Melting point 71–79°C; used in synthesizing esters like 2-methylallyl carboxylate .

Table 2: Functional Group Comparison

Compound Name Functional Group Key Differences from Target Compound Applications
1-Amino-2,3-dihydro-1H-inden-4-ol Amino (NH₂) Enhanced basicity vs. hydroxyl’s acidity Potential CNS-targeting drug candidate
(6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic Acid Carboxylic acid Increased polarity and anti-inflammatory activity Drug development with ulcerogenic risks
6-Chloro-2,3-dihydro-1H-inden-1-one Ketone (C=O) Higher reactivity in nucleophilic additions Synthetic intermediate

Preparation Methods

Synthesis of 6-Chloro-2,3-dihydro-1H-inden-1-one

A mixture of 3-chlorophenol (1.0 equiv) and acetyl chloride (1.2 equiv) in dichloromethane is treated with AlCl₃ (1.5 equiv) at 0–5°C for 4 hours. The intermediate ketone precipitates upon quenching with ice-cold water, yielding 6-chloro-2,3-dihydro-1H-inden-1-one with a purity of ≥95%. This step is critical for ensuring regioselectivity, as improper stoichiometry leads to di- or tri-substituted byproducts.

Reduction to 6-Chloro-2,3-dihydro-1H-inden-4-ol

The ketone intermediate is reduced using sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran. NaBH₄ affords milder conditions, achieving 65–70% yield, whereas LiAlH₄ increases reactivity but requires stringent moisture control. Post-reduction purification via silica gel chromatography (eluent: toluene/ethyl acetate, 9:1) isolates the alcohol with ≤2% residual ketone.

Zinc Amalgam-Mediated Reduction

An alternative pathway employs zinc amalgam (Zn/Hg) in concentrated hydrochloric acid (HCl) for direct reduction of pre-functionalized intermediates. This method is noted for its compatibility with hydroxylated precursors and scalability.

Reaction Setup and Optimization

A suspension of 6-chloro-7-hydroxy-1H-inden-1-one (1.0 equiv) in aqueous HCl (37% v/v) is refluxed with freshly prepared zinc amalgam (5.0 equiv) at 120°C for 16 hours. The amalgam’s high surface area facilitates electron transfer, converting the ketone to the alcohol while preserving the chloro substituent. Yields of 60–65% are typical, with residual zinc removed via acid-base extraction.

Analytical Validation

Mass spectrometry (MS) confirms the product’s molecular ion peak at m/z 169 [M+H]⁺, consistent with the molecular formula C₉H₉ClO. Nuclear magnetic resonance (NMR) spectroscopy further validates the structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 6.95 (s, 1H, aromatic), 4.80 (s, 1H, -OH), 2.90–2.70 (m, 4H, cyclopropane CH₂), 2.10–1.95 (m, 2H, CH₂).

Alternative Pathways: From Substituted Indenes

Halogenation of 2,3-Dihydro-1H-inden-4-ol

Direct chlorination of 2,3-dihydro-1H-inden-4-ol using sulfuryl chloride (SO₂Cl₂) in dichloromethane introduces the chloro group at the 6-position. However, this method suffers from poor regioselectivity, producing a 3:1 mixture of 6-chloro and 5-chloro isomers. Chromatographic separation is required, reducing the net yield to 40–45%.

Grignard Reagent Addition

Reaction of 6-chloro-1H-inden-4-one with methylmagnesium bromide (MeMgBr) in diethyl ether generates a tertiary alcohol, which is hydrogenated over palladium on carbon (Pd/C) to yield the dihydro derivative. While this route achieves 55% yield, the use of pyrophoric Grignard reagents complicates large-scale production.

Comparative Analysis of Methods

Method Yield Key Advantages Limitations
Friedel-Crafts + NaBH₄65–70%High regioselectivity, mild conditionsMulti-step process, solvent-intensive
Zn/Hg Reduction60–65%Scalable, single-step reductionCorrosive reagents, long reaction time
Direct Halogenation40–45%Simple setupPoor regioselectivity, requires purification
Grignard Addition55%Versatile for analog synthesisPyrophoric reagents, low atom economy

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